HSD17B13-IN-62 is a notable compound recognized for its inhibitory effects on the enzyme 17β-Hydroxysteroid dehydrogenase 13, which plays a significant role in steroid metabolism and is implicated in various liver diseases, particularly nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound is derived from research aimed at understanding and potentially treating conditions associated with dysregulated steroid metabolism due to elevated levels of the HSD17B13 enzyme .
HSD17B13-IN-62 is classified as a selective inhibitor of the HSD17B13 enzyme. This classification is crucial as it differentiates it from other inhibitors within the same family, such as those targeting HSD17B1 and HSD17B2. The compound's specific action on HSD17B13 makes it a valuable tool in scientific studies focused on liver pathologies linked to steroid metabolism .
The synthesis of HSD17B13-IN-62 involves several intricate steps that include the preparation of intermediate compounds followed by specific reactions. A common method for synthesizing this compound involves dissolving a measured quantity of the compound in dimethyl sulfoxide to create a concentrated solution, which can then undergo various chemical transformations to yield the desired product. The synthesis requires careful control of reaction conditions to ensure high purity and yield.
The molecular structure of HSD17B13-IN-62 can be represented using both isomeric and canonical SMILES notations:
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F
The structure indicates multiple functional groups that contribute to its biological activity, including nitrogen-containing rings and halogen substituents that enhance its interaction with the target enzyme.
HSD17B13-IN-62 participates in various chemical reactions primarily involving oxidation and reduction processes due to its role as an inhibitor of an NAD(P)H-dependent oxidoreductase. The interactions typically involve electron transfer reactions where substrates like steroids are converted into their respective hydroxysteroid forms. The compound's inhibitory effect is crucial for modulating these reactions, particularly in pathological conditions where HSD17B13 activity is upregulated .
The mechanism of action for HSD17B13-IN-62 centers on its ability to bind competitively to the active site of the HSD17B13 enzyme. This binding inhibits the enzyme's activity, preventing the conversion of 17-ketosteroids to 17-hydroxysteroids, thereby disrupting the balance between different forms of estrogens and androgens. This action is particularly relevant in conditions like nonalcoholic fatty liver disease, where elevated levels of HSD17B13 are associated with adverse metabolic outcomes .
HSD17B13-IN-62 exhibits several important physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining how the compound can be utilized in scientific research and potential therapeutic applications .
HSD17B13-IN-62 has significant applications in scientific research, particularly in studies focused on liver diseases such as nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Its ability to selectively inhibit HSD17B13 makes it a valuable tool for investigating the role of this enzyme in lipid metabolism and related pathologies. Furthermore, it serves as a potential lead compound for developing novel therapeutic agents aimed at managing conditions associated with dysregulated steroid metabolism .
CAS No.: 565434-85-7
CAS No.: 1374040-24-0
CAS No.: 943001-56-7
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 84752-96-5